molecular formula C17H21NO2 B009876 Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- CAS No. 102585-27-3

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-

Cat. No.: B009876
CAS No.: 102585-27-3
M. Wt: 271.35 g/mol
InChI Key: TVXDKSZLGMHSFV-AQTBWJFISA-N
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Description

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is an organic compound characterized by the presence of an ethylamine group, two ethoxy groups, and a naphthylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- typically involves the reaction of ethylamine with 2,2-diethoxyacetaldehyde and 1-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthylmethylene oxides, while reduction may produce ethylamine derivatives with altered functional groups.

Scientific Research Applications

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)ethylenediamine: A related compound with similar structural features but different functional groups.

    Ethylamine: A simpler compound with only an ethylamine group.

    2,2-Diethoxyacetaldehyde: A precursor used in the synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-.

Uniqueness

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is unique due to the combination of its ethylamine, ethoxy, and naphthylmethylene groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXDKSZLGMHSFV-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102585-27-3
Record name Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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